molecular formula C9H14O2S B12629727 1-Oxa-5-thiaspiro[5.5]undecan-9-one CAS No. 947534-48-7

1-Oxa-5-thiaspiro[5.5]undecan-9-one

Cat. No.: B12629727
CAS No.: 947534-48-7
M. Wt: 186.27 g/mol
InChI Key: VHYVSIPLXDPODL-UHFFFAOYSA-N
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Description

1-Oxa-5-thiaspiro[5.5]undecan-9-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and sulfur atoms within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-5-thiaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-5-thiaspiro[5.5]undecan-9-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Oxa-5-thiaspiro[5.5]undecan-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxa-5-thiaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s unique spirocyclic structure allows it to fit into binding pockets that are not accessible to linear molecules, thereby enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Contains a nitrogen atom in place of sulfur.

    1,4,9-Triazaspiro[5.5]undecan-2-one: Contains multiple nitrogen atoms within the spirocyclic structure.

Uniqueness

1-Oxa-5-thiaspiro[5.5]undecan-9-one is unique due to the presence of both oxygen and sulfur atoms in its ring system. This dual heteroatom feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

947534-48-7

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

1-oxa-5-thiaspiro[5.5]undecan-9-one

InChI

InChI=1S/C9H14O2S/c10-8-2-4-9(5-3-8)11-6-1-7-12-9/h1-7H2

InChI Key

VHYVSIPLXDPODL-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCC(=O)CC2)SC1

Origin of Product

United States

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